molecular formula C9H6Cl2O3S B2693078 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride CAS No. 745023-62-5

5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride

Cat. No. B2693078
CAS RN: 745023-62-5
M. Wt: 265.1
InChI Key: OTCLFARNTQXIFH-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride is a chemical compound with the molecular formula C9H6Cl2O3S. It has a molecular weight of 265.12 . The compound is used for research purposes.


Molecular Structure Analysis

The InChI code for 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride is 1S/C9H6Cl2O3S/c1-5-7-4-6 (10)2-3-8 (7)14-9 (5)15 (11,12)13/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

β-Amyloid Aggregation Inhibition

One significant application is in the synthesis of compounds that inhibit β-amyloid aggregation, a process implicated in Alzheimer's disease. Choi et al. (2003) described the synthesis of a potent β-amyloid aggregation inhibitor using 5-Chloro-2-(4-methoxyphenyl)benzofuran as a key intermediate. This compound was obtained through a one-pot synthesis and desulfurization process, highlighting the chemical's utility in creating therapeutically relevant molecules (Choi et al., 2003).

Radical Cyclization Reactions

Vaillard et al. (2004) demonstrated the use of 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride in photostimulated radical cyclization reactions. These reactions are crucial for synthesizing various organic compounds, including those with potential pharmacological activities. Their work provides a method for efficiently generating cyclic structures, a common motif in bioactive compounds (Vaillard et al., 2004).

Friedel-Crafts Sulfonylation

In the context of Friedel-Crafts sulfonylation, Nara et al. (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a reaction medium and catalyst for the sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This research highlights the role of 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride in facilitating sulfonylation reactions under mild conditions, leading to high yields of diaryl sulfones (Nara et al., 2001).

Antiproliferative Activity

Awad et al. (2015) synthesized new pyrimidine derivatives starting from 6-amino-2-thiouracil and benzenesulfonyl chloride, demonstrating significant antiproliferative activity against selected human cancer cell lines. This work underscores the potential of 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride derivatives in the development of anticancer agents (Awad et al., 2015).

Synthesis of Sulfonated Polyphenylene Derivatives

Ghassemi and McGrath (2004) explored the synthesis of sulfonated poly(2,5-benzophenone) derivatives, which involved a reaction facilitated by 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride. These polymers, which possess high thermal stability and organosolubility, have potential applications in the development of proton exchange membranes for fuel cells (Ghassemi & McGrath, 2004).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

5-chloro-3-methyl-1-benzofuran-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O3S/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCLFARNTQXIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride

CAS RN

745023-62-5
Record name 5-chloro-3-methyl-1-benzofuran-2-sulfonyl chloride
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